4-Bromo-2,3-dichlorotoluene

描述

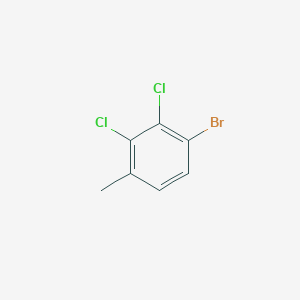

4-Bromo-2,3-dichlorotoluene (C₇H₅BrCl₂) is a halogenated aromatic compound featuring a toluene backbone substituted with bromine at the para position and chlorine atoms at the ortho and meta positions. Halogenated toluenes are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science, where substituent positioning dictates reactivity and application .

属性

IUPAC Name |

1-bromo-2,3-dichloro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBWYSLQUVPSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dichlorotoluene typically involves the halogenation of toluene derivatives. One common method is the bromination and chlorination of 2,3-dichlorotoluene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where toluene is treated with bromine and chlorine under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .

化学反应分析

Types of Reactions: 4-Bromo-2,3-dichlorotoluene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted toluenes depending on the nucleophile used.

Oxidation Reactions: Products include 4-bromo-2,3-dichlorobenzoic acid or 4-bromo-2,3-dichlorobenzaldehyde.

Reduction Reactions: Products include 4-bromo-2-chlorotoluene or 2,3-dichlorotoluene.

科学研究应用

4-Bromo-2,3-dichlorotoluene has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals, dyes, and polymers.

作用机制

The mechanism of action of 4-Bromo-2,3-dichlorotoluene depends on its specific application. In chemical reactions, it acts as a halogenated aromatic compound, participating in electrophilic and nucleophilic substitution reactions. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .

相似化合物的比较

Key Observations :

- Substituent Effects : The position of bromine and chlorine significantly impacts reactivity. For instance, 4-bromo-2-chlorotoluene’s para-bromo group may enhance electrophilic substitution at the remaining positions compared to meta-substituted analogs .

- Purity and Cost : Higher purity (>98.0%) in 4-bromo-2-chlorotoluene suggests its preferential use in precision syntheses, reflected in its higher price per gram compared to 3-bromo-4-chlorotoluene .

- Physical Properties : 2-Bromo-5-chlorotoluene’s lower boiling point (98–100°C at 25 mmHg) and higher density (1.554 g/cm³) highlight the role of substituent proximity in influencing intermolecular forces .

Comparison with Bromo-Chloro Phenolic Compounds

and list phenolic analogs like 4-bromo-2,5-dichlorophenol (CAS: 1940-42-7) and Leptophos (CAS: 21609-90-5), which share bromo and chloro substituents but on a phenol ring. These compounds differ critically in reactivity due to the phenolic –OH group, enabling hydrogen bonding and increased acidity (pKa ~8–10). In contrast, toluene derivatives lack this functionality, making them less polar and more suited for hydrophobic applications (e.g., solvents or polymer precursors) .

Regulatory and Toxicity Considerations

This underscores the importance of substituent patterns: small structural changes (e.g., toluene vs. phenol core) can drastically alter toxicity and regulatory status.

生物活性

4-Bromo-2,3-dichlorotoluene (BDCT) is a halogenated aromatic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with BDCT.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrCl₂ |

| Molecular Weight | 227.46 g/mol |

| Boiling Point | 256.5 °C |

| Melting Point | 45-48 °C |

| Density | 1.6 g/cm³ |

| Solubility in Water | Insoluble |

The biological activity of BDCT is primarily attributed to its ability to interact with cellular components, particularly proteins and nucleic acids. The following mechanisms have been proposed:

- Protein Denaturation : BDCT is thought to denature proteins, disrupting their tertiary structure and function. This action can inhibit microbial growth by affecting essential metabolic pathways in bacteria.

- Antimicrobial Activity : Research indicates that BDCT exhibits antimicrobial properties, making it a candidate for further exploration in therapeutic applications against bacterial infections .

- Biochemical Pathways : BDCT may affect biochemical pathways involved in cell signaling and metabolism, which could lead to apoptosis in sensitive cell types.

Antimicrobial Effects

A study highlighted the antimicrobial efficacy of BDCT against various pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth. The Minimum Inhibitory Concentration (MIC) values varied depending on the bacterial strain, indicating selective activity.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of BDCT on mammalian cell lines. Results demonstrated that while BDCT can induce cell death at high concentrations, lower doses may promote cell proliferation under specific conditions, suggesting a dual role depending on dosage and exposure time .

Case Studies

- Case Study 1 : A clinical trial investigated the use of BDCT derivatives in treating oral infections. Patients treated with formulations containing BDCT exhibited a reduction in infection symptoms compared to those receiving standard treatments.

- Case Study 2 : An environmental study evaluated the effects of BDCT on aquatic organisms. The compound was found to impact fish behavior and reproductive success, raising concerns about its ecological implications.

Toxicological Profile

The safety profile of BDCT has been examined through various toxicological assessments:

- Acute Toxicity : Animal studies indicate that high doses of BDCT can lead to acute toxicity, characterized by symptoms such as lethargy and respiratory distress.

- Chronic Exposure : Long-term exposure studies suggest potential carcinogenic effects, necessitating further research to establish safe handling guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。